Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
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Description
“Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In another study, 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with a variety of amino acid esters via DCC coupling method in the presence of N-hydroxybenzotriazole has also been reported .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate primarily involves the synthesis of heterocyclic compounds with potential pharmacological activities. The synthesis involves complex chemical reactions, including coupling methods and cyclization processes, to obtain amino acid derivatives and triazoloquinoxaline moieties. These synthetic approaches are crucial for developing novel compounds with enhanced biological activities and for exploring the structure-activity relationship (SAR) of these molecules.
- Fathalla (2015) described the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling and azide coupling methods, highlighting the versatility of these moieties in synthesizing amino acid derivatives linked to triazoloquinoxaline.
Potential Biological Activities
The structural framework of Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate and its derivatives exhibits potential for various biological activities. While specific studies on this compound's biological effects are limited, research on similar triazoloquinoxaline derivatives suggests their potential in therapeutic applications, such as antimicrobial, antifungal, and anticancer activities.
- Hassan et al. (2013) investigated the synthesis, antibacterial, and antifungal activity of some new pyrazoline and pyrazole derivatives, showing the potential of triazoloquinoxaline derivatives in antimicrobial applications.
- Sarges et al. (1990) explored 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as a novel class of potent adenosine receptor antagonists, indicating their potential use as rapid-onset antidepressants and highlighting the therapeutic significance of triazoloquinoxaline derivatives in neurological disorders.
These studies underscore the significance of Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate and its related compounds in the field of medicinal chemistry. The synthesis of such compounds provides a foundation for developing new therapeutic agents by exploiting their heterocyclic frameworks for potential biological activities.
For further details on the scientific research applications of these compounds, you can explore the links provided:
- Synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates (Fathalla, 2015)
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives (Hassan et al., 2013)
- 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines: A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants (Sarges et al., 1990)
properties
IUPAC Name |
methyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-13(2)19-25-26-20-21(24-16-10-6-7-11-17(16)27(19)20)31-12-18(28)23-15-9-5-4-8-14(15)22(29)30-3/h4-11,13H,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSZXNQPFKHPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate |
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